An In-depth Technical Guide to 1-(3-Methylphenyl)-2-thiourea
An In-depth Technical Guide to 1-(3-Methylphenyl)-2-thiourea
CAS Number: 621-40-9
This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)-2-thiourea, a versatile molecule with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Chemical and Physical Properties
1-(3-Methylphenyl)-2-thiourea, also known as m-tolylthiourea, is a solid organosulfur compound. Its core structure consists of a thiourea group substituted with a 3-methylphenyl (m-tolyl) moiety. This substitution pattern influences its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 1-(3-Methylphenyl)-2-thiourea
| Property | Value | Reference(s) |
| CAS Number | 621-40-9 | [1][2] |
| Molecular Formula | C8H10N2S | [1][2] |
| Molecular Weight | 166.24 g/mol | [2] |
| Melting Point | 120-122 °C | [3][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in hot water and alcohol. | [5] |
| Elemental Analysis | C: 57.80%, H: 6.06%, N: 16.85%, S: 19.29% | [2] |
Synthesis
The synthesis of 1-(3-Methylphenyl)-2-thiourea can be achieved through the reaction of 3-methylaniline with an isothiocyanate precursor. A general and adaptable experimental protocol is provided below, based on established methods for the synthesis of related thiourea derivatives.
Experimental Protocol: Synthesis of 1-(3-Methylphenyl)-2-thiourea
This protocol is adapted from the synthesis of a structurally similar compound, 3-acetyl-1-(3-methylphenyl)thiourea.[6]
Materials:
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3-methylaniline (m-toluidine)
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Ammonium thiocyanate
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Acetyl chloride (or another suitable acyl chloride to form the isothiocyanate in situ)
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Acetone (anhydrous)
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Hydrochloric acid (dilute)
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Deionized water
Procedure:
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Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml) is prepared. To this suspension, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise with stirring. The reaction mixture is then refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.
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Reaction with 3-Methylaniline: After cooling the reaction mixture to room temperature, a solution of 3-methylaniline (0.10 mol) in acetone (10 ml) is added. The mixture is then refluxed for an additional 3 hours.
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Precipitation and Purification: The reaction mixture is poured into acidified cold water. The resulting precipitate of 1-(3-Methylphenyl)-2-thiourea is collected by vacuum filtration. The crude product is then recrystallized from a suitable solvent, such as acetonitrile or ethanol, to a constant melting point.[6]
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Characterization: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis and characterization of 1-(3-Methylphenyl)-2-thiourea.
Spectroscopic Data (Predicted and Representative)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the methylphenyl group, a singlet for the methyl protons, and broad singlets for the N-H protons of the thiourea moiety. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching. For a similar compound, 3-acetyl-1-(3-methylphenyl)thiourea, characteristic absorptions were observed at 3163.7 cm⁻¹ (N-H), and 693.3 cm⁻¹ (C=S).[6] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (166.24 m/z). |
Biological Activity and Potential Applications in Drug Development
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design and development. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for diverse interactions with biological targets.
Potential Therapeutic Areas:
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Anticancer Activity: Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the inhibition of key enzymes and disruption of signaling pathways involved in cell proliferation and survival. The substitution on the phenyl ring is a critical determinant of their anticancer potency.[7]
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Enzyme Inhibition: Thioureas are known to inhibit various enzymes, with urease being a prominent target.[9] Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria.
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Antifungal and Antibacterial Activity: Substituted thioureas have shown promise as antifungal and antibacterial agents, suggesting their potential in the development of new antimicrobial drugs.
Diagram 2: Potential Biological Targets of Substituted Thioureas
Caption: Potential biological targets and effects of substituted thioureas.
Conclusion
1-(3-Methylphenyl)-2-thiourea is a compound of significant interest due to its accessible synthesis and the broad range of biological activities exhibited by the thiourea class of molecules. This technical guide summarizes its key properties and provides a foundation for further research and development. The detailed experimental protocol and overview of its potential applications are intended to facilitate its investigation as a lead compound in drug discovery programs. Further studies are warranted to fully elucidate its specific mechanisms of action and to optimize its therapeutic potential.
References
- 1. 1-(3-Methylphenyl)-2-thiourea | CymitQuimica [cymitquimica.com]
- 2. staigent.com [staigent.com]
- 3. 1-(3-Methylphenyl)-2-thiourea: [transworldchemicals.com]
- 4. 1-(3-METHYLPHENYL)-2-THIOUREA price,buy 1-(3-METHYLPHENYL)-2-THIOUREA - chemicalbook [chemicalbook.com]
- 5. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]
- 6. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
